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Compound Name: DOPE-mPEG, MW 2000

Cat. No.: B13716157

For Researchers, Scientists, and Drug Development
Professionals

Introduction: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene
glycol)-2000] (DOPE-mPEG 2000) is a versatile and widely utilized phospholipid-polyethylene
glycol (PEG) conjugate in the field of drug delivery and nanomedicine. This amphiphilic
molecule, consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
lipid anchor and a hydrophilic methoxy-terminated PEG chain of approximately 2000 Daltons,
plays a pivotal role in the formulation of liposomes and other nanopatrticles. Its unique structure
imparts "stealth” characteristics to nanocarriers, enabling them to evade the mononuclear
phagocyte system, prolonging their circulation time in the bloodstream, and ultimately
enhancing their therapeutic efficacy. This guide provides a comprehensive overview of the core
properties, experimental applications, and underlying mechanisms of DOPE-mPEG 2000.

Core Properties and Specifications

DOPE-mPEG 2000 is an amphiphilic polymer with unsaturated lipid tails.[1] This structure
allows it to readily form micelles in aqueous solutions and integrate into lipid bilayers, making it
an excellent material for the preparation of liposomes and other nanoparticles for drug delivery.

[1]

Table 1: Physicochemical Properties of DOPE-mPEG MW 2000
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Property Value Reference

Molecular Weight (Average) ~2801.5 g/mol --INVALID-LINK--
White to off-white solid or

Appearance --INVALID-LINK--
powder

Soluble in DMSO,
dichloromethane, chloroform, --INVALID-LINK--, --INVALID-

Solubility
acetone, and DMF. >10 mg/mL  LINK--
in hot water and chloroform.
) ) --INVALID-LINK--, --INVALID-
Purity Typically >90% or >95%

LINK--

N -20°C for long-term storage
Storage Conditions [1]
(months to years)

Role in Drug Delivery Systems

The incorporation of DOPE-mPEG 2000 into liposomal and nanoparticle formulations offers

several key advantages in drug delivery:

Prolonged Circulation (Stealth Effect): The hydrophilic PEG chain creates a protective layer
on the surface of the nanocarrier. This "stealth" characteristic reduces opsonization (the
process of marking pathogens for phagocytosis) and subsequent uptake by the
reticuloendothelial system (RES), leading to a significantly longer circulation half-life of the

encapsulated drug.[2]

Enhanced Stability: PEGylation improves the stability of liposomes in biological fluids,
preventing their premature degradation and drug leakage.

Improved Drug Solubility: The amphiphilic nature of DOPE-mPEG 2000 can aid in the
solubilization of poorly water-soluble drugs within the lipid bilayer.[2]

Controlled Drug Release: The presence of DOPE-mPEG 2000 can influence the drug
release kinetics from the nanocarrier. For instance, it has been shown to reduce the pH-
sensitivity of liposomes in a concentration-dependent manner.[3]
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o Targeted Delivery: The terminal methoxy group of the PEG chain can be replaced with other
functional groups (e.g., amine, carboxyl, maleimide) to facilitate the conjugation of targeting
ligands such as antibodies, peptides, or aptamers. This allows for the specific delivery of the
therapeutic payload to diseased cells or tissues.

Experimental Protocols
Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing
liposomes incorporating DOPE-mPEG 2000.

Protocol:
e Lipid Film Formation:

o Dissolve the desired lipids, including DOPE-mPEG 2000 and the active pharmaceutical
ingredient (if lipid-soluble), in a suitable organic solvent (e.g., chloroform,
chloroform:methanol mixture) in a round-bottom flask.

o Remove the organic solvent using a rotary evaporator under vacuum to form a thin,
uniform lipid film on the inner wall of the flask.

o Further dry the film under a stream of nitrogen and then in a vacuum desiccator for several
hours to remove any residual solvent.

e Hydration:

o Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by
gentle rotation of the flask. The temperature of the hydration buffer should be above the
phase transition temperature (Tc) of the lipids.

o This process results in the formation of multilamellar vesicles (MLVs).
e Size Reduction (Homogenization):

o To obtain unilamellar vesicles (UVs) with a uniform size distribution, the MLV suspension is
typically subjected to sonication (using a probe or bath sonicator) or extrusion.
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o Extrusion involves passing the MLV suspension repeatedly through polycarbonate
membranes with defined pore sizes (e.g., 100 nm).

Liposome Formulation Workflow

Preparation Homogenization

1. Dissolve Lipids & Drug 2. Form Thin Lipid Film 3. Hydrate Film 4. Form Multilamellar (5 Sonication or Extrusion 6. Form Unilamellar
in Organic Solvent (Rotary Evaporation) with Aqueous Buffer Vesicles (MLVs) k . Vesicles (UVs)

Click to download full resolution via product page

Caption: Workflow for liposome preparation using the thin-film hydration method.

Characterization of DOPE-mPEG 2000-Containing
Liposomes

Table 2: Key Characterization Parameters and Methodologies

Typical Values for
Parameter Method

PEGylated Liposomes

Particle Size & Polydispersity Dynamic Light Scattering

100-200 nm, PDI < 0.2
Index (PDI) (DLS)

Zeta Potential Laser Doppler Velocimetry -10to -30 mV

Encapsulation Efficiency

Spectrophotometry, HPLC >75% (drug-dependent
(%EE) p p Y (drug-dep )

Transmission Electron ] ]
Morphology ) Spherical vesicles
Microscopy (TEM), Cryo-TEM

Impact on Pharmacokinetics and Cellular
Interactions
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The inclusion of DOPE-mPEG 2000 in nanocarriers significantly alters their pharmacokinetic
profile. Studies have shown that PEGylated liposomes exhibit a prolonged half-life, reduced in
vivo clearance, and improved bioavailability compared to their non-PEGylated counterparts.

Cellular Uptake and Intracellular Fate:

The "stealth” properties conferred by the PEG chains can sometimes hinder cellular
internalization. However, for targeted formulations, the enhanced circulation time allows for
more efficient accumulation at the target site, where receptor-mediated endocytosis can occur.
The endosomal escape of the encapsulated drug is a critical step for its therapeutic action. The
fusogenic properties of DOPE can facilitate this process, especially in pH-sensitive formulations
that are designed to become unstable in the acidic environment of endosomes.
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Cellular Uptake and Drug Release Pathway
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Caption: Generalized pathway of targeted PEGylated liposome uptake and drug release.

Conclusion
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DOPE-mPEG MW 2000 is a critical component in the design and development of advanced
drug delivery systems. Its ability to prolong circulation, enhance stability, and provide a platform
for targeted delivery makes it an invaluable tool for improving the therapeutic index of a wide
range of drugs. A thorough understanding of its physicochemical properties and its impact on
the in vivo behavior of nanocarriers is essential for the rational design of effective and safe
nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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